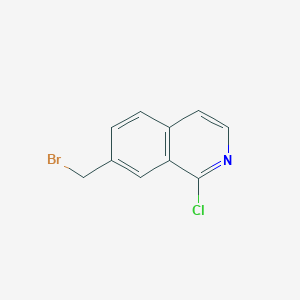

7-(Bromomethyl)-1-chloroisoquinoline

説明

Significance of Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govamerigoscientific.com It is recognized as a "privileged scaffold," meaning its structure is frequently found in molecules with significant biological activity. nih.govrsc.orgnih.gov This framework is embedded in a vast array of natural products, particularly alkaloids, and forms the structural basis for numerous pharmaceutical agents. nih.govnih.goveurekaselect.com

The broad spectrum of pharmacological activities associated with isoquinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govamerigoscientific.commdpi.commdpi.com Consequently, the development of efficient and novel synthetic methods to construct and functionalize the isoquinoline skeleton remains an area of intense research for chemists. nih.govrsc.org Beyond medicinal applications, isoquinoline structures are also employed as chiral ligands in asymmetric synthesis and as components in materials science, such as fluorosensors. nih.gov

Strategic Importance of Halogenated and Alkylated Isoquinolines in Academic Research

The strategic introduction of halogen and alkyl groups onto the isoquinoline framework is a critical tactic in synthetic chemistry. Halogenated isoquinolines are highly valued as versatile intermediates. The halogen atoms, such as chlorine or bromine, serve as reactive handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.orgresearchgate.net This allows for the straightforward introduction of carbon, nitrogen, or oxygen-based substituents, enabling the construction of complex molecular architectures. Furthermore, the electronic properties imparted by halogen substituents can modulate the reactivity and biological profile of the parent molecule. nih.gov

Similarly, alkylated isoquinolines are of significant interest. The addition of alkyl groups can directly influence the molecule's physical properties, such as lipophilicity, and its biological activity. researchgate.net The development of methods for the direct C-H alkylation of the isoquinoline ring is a contemporary focus in organic synthesis, offering a more atom-economical approach to functionalization. acs.org When the alkyl group itself is functionalized, as in a bromomethyl group, it provides a secondary site for synthetic elaboration, acting as an electrophile for nucleophilic substitution reactions. nih.gov

Overview of Research Perspectives on 7-(Bromomethyl)-1-chloroisoquinoline

This compound is a bifunctional chemical intermediate that embodies the strategic importance of both halogenation and alkylation. Its structure is primed for selective, stepwise chemical modifications, making it a valuable tool for synthetic chemists.

The key research perspectives on this compound are centered on its dual reactivity:

The 1-Chloro Group: The chlorine atom at the C-1 position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position.

The 7-(Bromomethyl) Group: The bromomethyl (-CH₂Br) substituent is a potent alkylating agent. The bromine is a good leaving group, making the benzylic carbon highly electrophilic and reactive towards a plethora of nucleophiles, such as amines, alcohols, and thiols.

This dual functionality allows for the compound to be used as a linker or scaffold. Researchers can leverage the distinct reactivities to sequentially build complex molecules around the isoquinoline core, making it an ideal starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Rationale for Detailed Academic Investigation of this compound

The rationale for a focused academic investigation of this compound is rooted in its potential as a highly versatile synthetic building block. The compound uniquely combines three key chemical features in one molecule:

The biologically relevant isoquinoline nucleus.

A halogen (chloro) at a synthetically strategic position (C-1), enabling cross-coupling chemistry.

A reactive alkylating group (bromomethyl) at a different position (C-7), allowing for nucleophilic substitution.

This combination facilitates orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact for subsequent transformations. A detailed investigation would aim to map the scope and limitations of its reactivity, develop protocols for its selective functionalization, and apply these methods to the synthesis of complex target molecules. Such studies contribute to the fundamental toolbox of synthetic organic chemistry and can accelerate the discovery of new chemical entities with potential therapeutic or material applications.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 209285-92-7 enovationchem.com |

| Molecular Formula | C₁₀H₇BrClN |

| IUPAC Name | This compound enovationchem.com |

| SMILES | c1(nccc2ccc(cc12)CBr)Cl enovationchem.com |

| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N thermofisher.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Bromo-1-chloroisoquinoline |

| 5-Bromo-3-chloroisoquinoline |

| Papaverine |

| Drotaverine |

| Quinisocaine |

| Saquinavir |

| Quinapril |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-(bromomethyl)-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJHPRSSYLKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592575 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209285-92-7 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromomethyl 1 Chloroisoquinoline and Analogues

Regioselective Halogenation Strategies for the Isoquinoline (B145761) Nucleus

The regioselective functionalization of the isoquinoline core is a fundamental challenge in the synthesis of specifically substituted derivatives. The electronic nature of the pyridine (B92270) and benzene (B151609) rings dictates the reactivity of the various positions, which can be exploited for selective halogenation.

Introduction of the Chloro Substituent at the C1 Position

The C1 position of the isoquinoline ring is electrophilic in nature, making it susceptible to nucleophilic substitution, particularly when the nitrogen atom is activated. A common and efficient method for the introduction of a chlorine atom at this position involves the treatment of isoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). acs.orgresearchgate.net

The reaction proceeds via the formation of an adduct between the N-oxide and POCl₃, which then undergoes nucleophilic attack by a chloride ion at the C1 position, followed by elimination to yield the 1-chloroisoquinoline. This method is widely applicable and provides high yields of the desired product.

Table 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-oxide

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoquinoline N-oxide | POCl₃ | Neat or CHCl₃ | Reflux | ~85 | acs.orgresearchgate.net |

Directed Bromination for Bromomethyl Group Installation at the C7 Position

The introduction of a bromomethyl group at the C7 position typically involves a two-step sequence: the synthesis of a 7-methylisoquinoline (B1584925) precursor followed by a regioselective bromination of the methyl group. The synthesis of 7-methylisoquinoline can be achieved through various classical isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, starting from appropriate m-toluidine (B57737) derivatives.

Once 7-methylisoquinoline is obtained, the methyl group can be selectively brominated using free-radical conditions. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light is the reagent of choice for this transformation. quimicaorganica.orgorganic-chemistry.org The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from the methyl group, followed by reaction with NBS to propagate the chain and yield the 7-(bromomethyl)isoquinoline.

Table 2: Radical Bromination of 7-Methylisoquinoline

| Reactant | Reagent | Initiator | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 7-Methylisoquinoline | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ | Reflux, Light | 7-(Bromomethyl)isoquinoline | quimicaorganica.orgorganic-chemistry.org |

Precursor-Mediated Synthetic Routes to 7-(Bromomethyl)-1-chloroisoquinoline

The synthesis of the target compound can also be achieved by constructing the isoquinoline ring with the desired functionalities already in place or in the form of their precursors, which are then converted to the final chloro and bromomethyl groups in subsequent steps.

Synthesis via 7-(Hydroxymethyl)-1-chloroisoquinoline Intermediates

A powerful strategy involves the synthesis of a 7-(hydroxymethyl)isoquinoline intermediate, which can then be converted to the corresponding bromomethyl derivative. A recent development in this area is the Ru(II)-catalyzed regioselective hydroxymethylation of isoquinolines at the C7 position. acs.orgresearchgate.net This C-H functionalization approach offers a direct and efficient route to 7-(hydroxymethyl)isoquinoline from the parent heterocycle.

Once the 7-(hydroxymethyl)isoquinoline is obtained, it can be subjected to chlorination at the C1 position as described in section 2.1.1, to yield 7-(hydroxymethyl)-1-chloroisoquinoline. The final step is the conversion of the hydroxymethyl group to the bromomethyl group. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃).

Reaction Scheme 1: Synthesis via 7-(Hydroxymethyl)isoquinoline

C-H Hydroxymethylation: Isoquinoline + Paraformaldehyde --(Ru(II) catalyst)--> 7-(Hydroxymethyl)isoquinoline acs.orgresearchgate.net

N-Oxidation and Chlorination: 7-(Hydroxymethyl)isoquinoline --> 7-(Hydroxymethyl)-1-chloroisoquinoline

Bromination: 7-(Hydroxymethyl)-1-chloroisoquinoline --(PBr₃ or CBr₄/PPh₃)--> this compound

Transformations from Substituted Isoquinoline Derivatives

An alternative precursor-mediated route starts with a readily available substituted isoquinoline, such as 7-methylisoquinoline. This precursor can first be chlorinated at the C1 position to give 1-chloro-7-methylisoquinoline (B1370838). The synthesis of 1-chloro-7-methoxyisoquinoline (B1592830) from 7-methoxyisoquinoline-N-oxide using phosphoryl chloride has been reported, suggesting a similar transformation is feasible for the 7-methyl analogue. nih.gov

Subsequently, the methyl group of 1-chloro-7-methylisoquinoline can be subjected to radical bromination with NBS, as described in section 2.1.2, to afford the final product, this compound.

Table 3: Synthesis of this compound from 7-Methylisoquinoline

| Starting Material | Step 1: Reagents and Conditions | Intermediate | Step 2: Reagents and Conditions | Final Product |

|---|---|---|---|---|

| 7-Methylisoquinoline | 1. m-CPBA; 2. POCl₃, Reflux | 1-Chloro-7-methylisoquinoline | NBS, AIBN, CCl₄, Reflux, Light | This compound |

Catalytic and Transition Metal-Facilitated Syntheses

Modern synthetic chemistry has seen a surge in the development of catalytic and transition metal-facilitated reactions for the efficient and selective functionalization of heterocyclic compounds. These methods offer novel pathways to construct substituted isoquinolines, often with improved atom economy and functional group tolerance.

A notable example relevant to the synthesis of the target compound is the aforementioned Ru(II)-catalyzed regioselective C-H hydroxymethylation of isoquinolines. acs.orgresearchgate.net This reaction, which utilizes paraformaldehyde as the C1 source, directly installs a hydroxymethyl group at the C7 position, a key precursor for the bromomethyl functionality. This C-H activation strategy avoids the need for pre-functionalized substrates and represents a significant advancement in the synthesis of C7-substituted isoquinolines.

While a direct catalytic route to this compound has not been explicitly reported, the development of transition metal-catalyzed C-H activation methods opens up possibilities for future synthetic designs. For instance, the development of a catalytic system capable of direct C-H bromomethylation or a tandem C-H activation/halogenation sequence could provide a more streamlined approach to this and other functionalized isoquinoline derivatives. The ongoing research in this field is expected to yield even more powerful tools for the synthesis of complex heterocyclic molecules.

Palladium-Catalyzed Approaches to Isoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic systems, including the isoquinoline nucleus. While direct palladium-catalyzed bromomethylation of an isoquinoline core is not a standard transformation, palladium catalysis is instrumental in constructing the isoquinoline scaffold itself, which can then be further modified.

One prominent approach involves the palladium-catalyzed α-arylation of enolates. This methodology allows for the convergent synthesis of polysubstituted isoquinolines. The general strategy involves the coupling of an ortho-haloaryl precursor with a ketone, followed by cyclization and aromatization. For the synthesis of a 7-methylisoquinoline precursor, a key step would be the coupling of an appropriate ortho-functionalized m-tolyl halide with a suitable ketone enolate.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst/Ligand System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Ligand | ortho-haloarylacetaldehyde, Amine | Substituted Isoquinoline | Generic |

| Pd₂ (dba)₃ / Ligand | ortho-haloarylethylamine, Acyl Chloride | Dihydroisoquinoline | Generic |

These palladium-catalyzed methods offer a high degree of control over the substitution pattern on the isoquinoline core, enabling the introduction of various functional groups prior to the key bromomethylation step.

Other Metal-Mediated Synthetic Transformations

Beyond palladium, other transition metals can mediate the synthesis and functionalization of isoquinolines. For instance, copper-catalyzed reactions are employed in certain cyclization strategies. While less common for the direct formation of the isoquinoline ring compared to palladium, copper catalysis can be relevant in the synthesis of precursors or in subsequent functionalization steps.

Directed ortho-metalation (DoM) is another powerful strategy. Using lithium or magnesium reagents, it is possible to functionalize the aromatic ring of a pre-existing isoquinoline or its precursors with high regioselectivity. For example, a protected 7-haloisoquinoline could potentially be metalated at the 7-position, followed by quenching with an electrophile to introduce a methyl group. However, the direct introduction of a bromomethyl group via this method is challenging due to the reactivity of organometallic intermediates with the bromomethyl moiety.

Novel Synthetic Pathways to Substituted Isoquinolines Bearing Halogen and Methyl Halide Moieties

A robust and novel synthetic pathway to this compound can be envisioned through a multi-step sequence, combining classical isoquinoline synthesis with modern functionalization techniques. This approach provides a logical and practical route to this highly functionalized molecule.

A plausible and efficient synthesis commences with the construction of the 7-methylisoquinoline core, followed by chlorination at the 1-position and subsequent bromination of the methyl group.

Step 1: Synthesis of 7-Methyl-3,4-dihydroisoquinoline (B3045173) via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.org To obtain the 7-methyl substituted core, the synthesis starts from N-(2-(m-tolyl)ethyl)acetamide. This precursor is subjected to cyclodehydration using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent like toluene (B28343) or xylene. wikipedia.orgorganic-chemistry.org This reaction proceeds via an intramolecular electrophilic aromatic substitution to yield 7-methyl-3,4-dihydroisoquinoline.

Step 2: Dehydrogenation to 7-Methylisoquinoline

The resulting 7-methyl-3,4-dihydroisoquinoline is then aromatized to form 7-methylisoquinoline. This can be achieved through various methods, including catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures, or by using a stoichiometric oxidant. dicp.ac.cn More recent methods describe metal-free dehydrogenation under aerobic conditions, for example, by heating in a high-polarity solvent like dimethyl sulfoxide (B87167) (DMSO). arkat-usa.org

Step 3: Synthesis of 1-Chloro-7-methylisoquinoline

The introduction of the chlorine atom at the 1-position is typically achieved by converting the corresponding isoquinolin-1(2H)-one into the 1-chloro derivative. The 7-methylisoquinoline can be oxidized to 7-methylisoquinolin-1(2H)-one, which is then treated with a strong chlorinating agent. Phosphoryl chloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a highly effective reagent for this transformation, converting the lactam to the desired 1-chloro-7-methylisoquinoline. chemicalbook.comindianchemicalsociety.com This reaction generally proceeds at elevated temperatures.

Step 4: Benzylic Bromination to this compound

The final and crucial step is the selective bromination of the methyl group at the 7-position. This is a benzylic bromination, which proceeds via a free-radical mechanism. mychemblog.com The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation. mychemblog.comorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under reflux or photochemical initiation. koreascience.kr This method selectively brominates the benzylic position, leaving the aromatic ring and the chloro-substituent intact, to afford the target compound, this compound.

Table 2: Summary of the Multi-Step Synthesis of this compound

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Bischler-Napieralski Cyclization | N-(2-(m-tolyl)ethyl)acetamide, POCl₃ or P₂O₅ | 7-Methyl-3,4-dihydroisoquinoline |

| 2 | Dehydrogenation | Pd/C, heat or DMSO, air | 7-Methylisoquinoline |

| 3 | Chlorination | 7-Methylisoquinolin-1(2H)-one, POCl₃/PCl₅ | 1-Chloro-7-methylisoquinoline |

| 4 | Benzylic Bromination | NBS, AIBN | This compound |

This synthetic route highlights a practical and modular approach to constructing complex isoquinoline derivatives, allowing for the late-stage introduction of a reactive bromomethyl handle.

Comprehensive Reaction Chemistry and Mechanistic Studies of 7 Bromomethyl 1 Chloroisoquinoline

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The 7-(bromomethyl) group of the isoquinoline (B145761) ring is structurally analogous to a benzylic bromide. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the proximity of the isoquinoline ring system can stabilize the transition state of both SN1 and SN2 reactions, enhancing the reactivity of this moiety.

Reactivity with Nitrogen-Based Nucleophiles

The reaction of 7-(Bromomethyl)-1-chloroisoquinoline with nitrogen-based nucleophiles is anticipated to proceed readily, forming a new carbon-nitrogen bond. This is a fundamental transformation in the synthesis of various nitrogen-containing compounds.

Primary and Secondary Amines: Reactions with primary and secondary amines are expected to follow an SN2 mechanism, leading to the corresponding 7-(aminomethyl)-1-chloroisoquinolines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The use of excess amine can also serve this purpose. However, a potential side reaction is over-alkylation, particularly with primary amines, leading to the formation of secondary and tertiary amine products.

Ammonia: While ammonia can be used as a nucleophile, the initial product, a primary amine, is often more nucleophilic than ammonia itself, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is typically required.

Azide: Sodium azide is an effective nucleophile for introducing the azido group, which can then be reduced to a primary amine or used in cycloaddition reactions.

Expected Reaction with Nitrogen Nucleophiles (Illustrative)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Primary Amine | R-NH₂ | 7-((R-amino)methyl)-1-chloroisoquinoline |

| Secondary Amine | R₂NH | 7-((R₂-amino)methyl)-1-chloroisoquinoline |

| Ammonia | NH₃ | 7-(Aminomethyl)-1-chloroisoquinoline (and over-alkylation products) |

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles are expected to react with the bromomethyl group to form ethers and esters.

Alkoxides and Phenoxides: Sodium or potassium salts of alcohols (alkoxides) and phenols (phenoxides) are potent nucleophiles that would readily displace the bromide to form the corresponding ethers. These reactions are typically conducted in a polar aprotic solvent.

Carboxylates: Salts of carboxylic acids can be used to form ester derivatives. This reaction provides a route to introduce a variety of functional groups.

Expected Reaction with Oxygen Nucleophiles (Illustrative)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Alkoxide | R-O⁻Na⁺ | 7-((Alkoxy)methyl)-1-chloroisoquinoline |

| Phenoxide | Ar-O⁻K⁺ | 7-((Aryloxy)methyl)-1-chloroisoquinoline |

Interactions with Carbon-Based Nucleophiles

The formation of carbon-carbon bonds at the benzylic position is a key transformation for extending the carbon skeleton.

Cyanide: The cyanide ion is an excellent nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates: Carbanions derived from malonic esters, acetoacetic esters, and other β-dicarbonyl compounds are soft nucleophiles that are expected to undergo efficient alkylation with the bromomethyl group. This provides a versatile method for the synthesis of substituted carboxylic acids and ketones.

Organometallic Reagents: While Grignard and organolithium reagents are strong nucleophiles, their high basicity can lead to side reactions. Organocuprates (Gilman reagents) are generally preferred for alkylation of benzylic halides as they are less basic and more selective.

Expected Reaction with Carbon Nucleophiles (Illustrative)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Cyanide | NaCN | 2-(1-Chloroisoquinolin-7-yl)acetonitrile |

| Malonate Ester Enolate | CH(CO₂Et)₂⁻Na⁺ | Diethyl 2-((1-chloroisoquinolin-7-yl)methyl)malonate |

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Substituent

The chloro substituent at the C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The nitrogen atom in the isoquinoline ring is electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Elucidation of Reaction Conditions and Selectivity

SNAr reactions typically require elevated temperatures and are often carried out in polar apathetic solvents like DMSO, DMF, or NMP. The choice of base is also crucial for deprotonating the nucleophile and facilitating the reaction. The selectivity for substitution at C1 is high due to the strong activation provided by the ring nitrogen.

Formation of C-N, C-O, and C-S Bonds at C1

A variety of nucleophiles can be employed to displace the chloro group at the C1 position.

C-N Bond Formation: Amines are common nucleophiles in SNAr reactions, leading to the formation of 1-aminoisoquinoline derivatives. These reactions are often catalyzed by a base.

C-O Bond Formation: Alkoxides and phenoxides can displace the chloro group to form 1-alkoxy and 1-aryloxyisoquinolines, respectively. Strong basic conditions are generally required.

C-S Bond Formation: Thiolates are excellent nucleophiles for SNAr reactions and would readily react with the 1-chloro position to form 1-(alkylthio)- or 1-(arylthio)isoquinolines.

Expected SNAr Reactions at C1 (Illustrative)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Amine | RNH₂ | 7-(Bromomethyl)-N-alkylisoquinolin-1-amine |

| Alkoxide | R-O⁻Na⁺ | 7-(Bromomethyl)-1-alkoxyisoquinoline |

It is important to note that in a molecule containing both a bromomethyl group and a chloro-substituted aromatic ring, the relative reactivity of the two sites will depend on the specific nucleophile and reaction conditions. Generally, the benzylic bromide is more reactive towards nucleophilic substitution than the aryl chloride. Therefore, reactions at the bromomethyl position can often be performed selectively under milder conditions. To achieve substitution at the C1 position, more forcing conditions (higher temperatures, stronger bases) would likely be necessary, which could potentially lead to reactions at both sites.

Tandem and Cascade Reactions Involving Both Functional Groups

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. The dual reactivity of this compound, featuring both a nucleophilic site at the isoquinoline nitrogen (after activation) and an electrophilic carbon in the bromomethyl group, alongside a halogenated site for cross-coupling, makes it an intriguing candidate for such processes.

Despite this potential, specific examples of tandem or cascade reactions involving this compound are not documented in the current body of scientific literature. Hypothetically, one could envision a sequence where an initial reaction at the bromomethyl group, such as an N-alkylation, is followed by an intramolecular cyclization or a subsequent cross-coupling reaction at the chloro position. The development of such a one-pot procedure would be a significant advancement in the synthesis of novel heterocyclic systems based on the isoquinoline framework.

Electrophilic Transformations of the Isoquinoline Ring System

The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic substitution reactions. The presence of both an electron-withdrawing chloro group and a potentially electron-donating (via hyperconjugation) bromomethyl group would influence the regioselectivity of such transformations. Typically, electrophilic attack on the isoquinoline ring occurs at positions 5 and 8.

However, a detailed investigation into the electrophilic transformations of this compound has not been reported. Key reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation on this specific substrate remain to be explored. Such studies would be crucial in understanding the electronic effects of the existing substituents and in providing pathways to further functionalized isoquinoline derivatives.

Cyclization and Annulation Reactions Utilizing the Bromomethyl Group

The bromomethyl group at the 7-position is a prime handle for cyclization and annulation reactions, allowing for the construction of fused ring systems. This functionality can readily participate in reactions with binucleophilic reagents to form new rings. For instance, reaction with a dinucleophile like a 1,3-dicarbonyl compound, in the presence of a base, could lead to the formation of a new six-membered ring fused to the isoquinoline core.

While the potential for such transformations is high, the scientific literature does not currently contain specific examples of cyclization or annulation reactions starting from this compound. The exploration of these reactions would open up new avenues for the synthesis of complex polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogenated sites in this compound—the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon of the chloro-substituted isoquinoline ring—offers the potential for selective and sequential cross-coupling reactions.

Coupling at the Bromomethyl Position

The bromomethyl group is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, than an aryl chloride. This difference in reactivity could be exploited for selective functionalization. For example, a Suzuki coupling with an arylboronic acid could be performed selectively at the bromomethyl position under milder conditions, leaving the chloro group intact for subsequent transformations.

Detailed research findings on such selective couplings for this compound are not available. The development of selective and high-yielding coupling protocols at this position would be a valuable addition to the synthetic chemist's toolbox.

Coupling at the Chloro Position

The chloro group at the 1-position of the isoquinoline ring is also amenable to palladium-catalyzed cross-coupling reactions, although typically requiring more forcing reaction conditions or specialized catalyst systems compared to the more reactive bromo or iodo analogues. Following a reaction at the bromomethyl position, the chloro group could be subjected to a second cross-coupling reaction, allowing for the introduction of a different substituent.

As with the other potential reactions of this compound, specific examples of palladium-catalyzed cross-coupling at the chloro position of this compound are not reported in the literature. Systematic studies to optimize the conditions for Suzuki, Sonogashira, and Heck reactions at this site are needed to fully exploit the synthetic potential of this building block.

Stereochemical Control and Asymmetric Syntheses

The prochiral nature of the bromomethyl group in this compound presents an opportunity for the development of asymmetric syntheses. The introduction of a chiral center at this position via stereocontrolled reactions would lead to the synthesis of enantiomerically enriched isoquinoline derivatives, which are of significant interest in medicinal chemistry due to the prevalence of chiral isoquinoline alkaloids in nature.

Currently, there are no published studies on the stereochemical control or asymmetric synthesis involving this compound. The development of catalytic asymmetric methods for the functionalization of the bromomethyl group, for instance, through enantioselective cross-coupling or substitution reactions, would be a highly valuable and impactful area of research.

Applications in Advanced Organic Synthesis and Chemical Materials Science

7-(Bromomethyl)-1-chloroisoquinoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its two halogen substituents. The bromomethyl group, a benzylic bromide, is highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles.

Conversely, the chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution, a characteristic reaction for halogens at this position in the isoquinoline system. quimicaorganica.org This reactivity is further enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. Additionally, the C1-chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of carbon-carbon bonds with a diverse range of partners. nobelprize.orglibretexts.orgmdpi.com

The sequential and selective manipulation of these two sites is a key feature of its versatility. For instance, the bromomethyl group can first be reacted with a nucleophile at lower temperatures, leaving the chloro group intact for a subsequent cross-coupling reaction under palladium catalysis. This controlled, stepwise functionalization is a powerful tool for the modular synthesis of complex isoquinoline derivatives.

Table 1: Orthogonal Reactivity of this compound

| Reactive Site | Position | Type of Reactivity | Potential Transformations |

|---|---|---|---|

| Bromomethyl | C7 | SN2 Substitution | Alkylation of amines, phenols, thiols; Formation of ethers, thioethers, esters |

Design and Synthesis of Complex Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of complex fused heterocyclic systems. Intramolecular cyclization strategies can be employed by introducing a nucleophilic moiety that can react with one of the electrophilic centers after the other has been functionalized.

For example, the bromomethyl group can be used to tether a nucleophilic component, which can then undergo an intramolecular cyclization by attacking the C1 position, displacing the chloride. This approach can lead to the formation of novel polycyclic aromatic compounds containing the isoquinoline core. The specific nature of the tether and the reaction conditions would dictate the size and nature of the newly formed ring. Such strategies are prevalent in the synthesis of natural product analogues and other biologically active molecules. researchgate.net

Furthermore, the C1 and C7 positions can serve as anchor points for annulation reactions, where new rings are built onto the isoquinoline framework. For instance, a di-functional reagent could potentially react with both the bromomethyl group and the C1-chloro position in a tandem or one-pot fashion to construct a new heterocyclic ring fused to the 'c' face of the isoquinoline. While specific examples for this exact molecule are not prevalent in the literature, the principles of fused heterocycle synthesis strongly support this potential application. slideshare.net

Development of Novel Ligands for Coordination Chemistry

Isoquinoline and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a variety of metal centers through the nitrogen atom of the heterocyclic ring. mdpi.comresearchgate.net this compound serves as a valuable platform for the design and synthesis of more complex, multidentate ligands.

The bromomethyl group is a convenient handle for introducing additional donor atoms. For example, reaction with amines, pyridines, or other nitrogen-containing heterocycles can lead to the formation of bidentate or tridentate ligands. The resulting ligands could feature an N,N'-, N,O-, or N,S-coordination sphere, depending on the nucleophile used.

| Starting Material | Reagent | Resulting Ligand Type | Potential Coordination Moiety |

| This compound | Pyridine (B92270) | Bidentate | N(isoquinoline), N(pyridine) |

| This compound | 2-Hydroxyethylamine | Tridentate | N(isoquinoline), N(amine), O(hydroxyl) |

| This compound | 2-Mercaptopyrimidine | Tridentate | N(isoquinoline), N(pyrimidine), S(thiol) |

Furthermore, the chloro group at the C1 position can be substituted with another coordinating group, or it can be used in a cross-coupling reaction to introduce a coordinating fragment, such as a phenylpyridine or bipyridine unit. This allows for the creation of intricate ligand architectures with tailored electronic and steric properties for specific applications in catalysis or materials science. The resulting coordination compounds could find use in areas such as asymmetric catalysis, luminescent materials, and molecular sensing.

Contributions to Chemical Methodology Development

The unique reactivity profile of this compound also lends itself to the development of new synthetic methodologies. The presence of two distinct and orthogonally reactive electrophilic sites allows for the investigation of selective and sequential reaction protocols.

For instance, the development of catalytic systems that can differentiate between the benzylic bromide and the aryl chloride would be a significant contribution to synthetic methodology. This could involve the design of palladium catalysts with specific ligand spheres that favor oxidative addition into the C-Cl bond over the C-Br bond, or vice versa, under specific conditions. rsc.org Research in this area could lead to more efficient and selective methods for the synthesis of complex molecules.

Moreover, this compound could be used as a model substrate to explore novel cascade reactions where a single set of reagents triggers a sequence of transformations involving both the bromomethyl and the chloro groups. Such investigations contribute to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists for the construction of complex molecular targets. The development of 3d-transition-metal-catalyzed reactions for the synthesis and functionalization of isoquinolines is an area of growing interest, and substrates like this compound could serve as valuable probes in these studies. bohrium.comresearchgate.net

Medicinal Chemistry and Biological Activity of 7 Bromomethyl 1 Chloroisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of Isoquinoline (B145761) Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For isoquinoline derivatives, SAR studies have revealed key structural features that govern their interaction with various biological targets. While specific SAR data for 7-(bromomethyl)-1-chloroisoquinoline derivatives is not extensively documented in publicly available literature, general principles derived from related isoquinoline series can provide valuable insights.

The 1-chloro substituent on the isoquinoline ring is a critical feature. It can serve as a handle for further chemical modification through nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups. The chlorine atom also influences the electronic distribution within the isoquinoline ring, which can impact binding affinity to target proteins.

The 7-(bromomethyl) group is a highly reactive benzylic bromide, making it an excellent electrophilic site for reaction with various nucleophiles, such as amines, thiols, and alcohols. This allows for the facile introduction of a wide array of side chains at the 7-position. The nature of the substituent introduced at this position is expected to significantly impact the pharmacological profile of the resulting derivatives. Key SAR considerations for modifications at the 7-position include:

Length and Flexibility of the Linker: The length and flexibility of the chain connecting the isoquinoline core to a terminal functional group can influence how the molecule fits into a binding pocket.

Nature of the Terminal Group: The terminal group can be designed to interact with specific residues in a target protein through hydrogen bonding, hydrophobic interactions, or ionic interactions.

Stereochemistry: The introduction of chiral centers in the side chain can lead to stereoisomers with different biological activities and potencies.

For instance, in related isoquinoline series targeting chemokine receptors, the nature of the substituent at similar positions has been shown to be crucial for potency and selectivity. Aromatic or heteroaromatic rings in the side chain can engage in π-stacking interactions, while basic amine groups can form salt bridges with acidic residues in the receptor.

Design and Synthesis of Potential Bioactive Agents

The design and synthesis of bioactive agents based on the this compound scaffold are guided by the SAR principles discussed above and the desire to target specific pharmacological pathways.

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This has led to its incorporation into numerous approved drugs and clinical candidates. The versatility of the isoquinoline ring system allows for the development of compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The 1-chloro and 7-(bromomethyl) functionalities of the parent compound provide convenient points for chemical diversification to explore this vast biological space.

The synthesis of derivatives from this compound typically involves the reaction of the reactive bromomethyl group with a suitable nucleophile. A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 7-(Substituted methyl)-1-chloroisoquinoline Derivatives

In this reaction, "Nu-H" can represent a variety of nucleophiles, such as primary or secondary amines, thiols, or alcohols, leading to the formation of the corresponding secondary or tertiary amines, thioethers, or ethers, respectively.

For targeting specific pharmacological targets like the CXCR4 and CRTH2 receptors, the nucleophile would be carefully chosen to introduce functionalities known to interact with these receptors. For example, to synthesize potential CXCR4 antagonists, a nucleophile containing a basic nitrogen atom, such as a substituted amine or a nitrogen-containing heterocycle, would be employed. Similarly, for CRTH2 antagonists, the synthesis might involve introducing a carboxylic acid or a bioisostere thereof, often linked via an appropriate spacer.

In Vitro and In Silico Investigations of Biological Activity

Once synthesized, the biological activity of the this compound derivatives is evaluated using a combination of in vitro assays and in silico computational methods.

Many isoquinoline derivatives have been investigated as inhibitors of various enzymes, such as kinases and proteases. The evaluation of novel derivatives of this compound as enzyme inhibitors would typically involve:

Enzyme Inhibition Assays: These assays measure the ability of the compounds to inhibit the activity of a specific enzyme. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

Illustrative Data Table for Enzyme Inhibition:

| Compound ID | R-group at 7-position | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Parent | -CH2Br | Kinase A | >100 |

| Derivative 1 | -CH2-NH-Aryl | Kinase A | 15.2 |

| Derivative 2 | -CH2-S-Heteroaryl | Kinase A | 8.7 |

| Derivative 3 | -CH2-O-Alkyl | Kinase A | 45.3 |

This table presents hypothetical data to illustrate how SAR at the 7-position could influence enzyme inhibitory activity.

The chemokine receptor CXCR4 and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) are important targets in inflammation, autoimmune diseases, and cancer.

CXCR4: This receptor plays a crucial role in leukocyte trafficking and has been implicated in cancer metastasis and HIV entry into cells.

CRTH2: This receptor is involved in allergic inflammation and is a target for the treatment of asthma and allergic rhinitis. nih.govnih.gov

The assessment of this compound derivatives as antagonists for these receptors would involve:

Receptor Binding Assays: These assays measure the affinity of the compounds for the receptor. Radioligand binding assays are commonly used, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The results are expressed as a Ki or IC50 value.

Functional Assays: These assays determine whether the compound acts as an agonist or an antagonist. For GPCRs like CXCR4 and CRTH2, functional assays can measure changes in intracellular signaling molecules, such as calcium mobilization or cAMP levels, in response to receptor activation.

In Silico Docking Studies: Molecular docking simulations can be used to predict the binding mode of the derivatives within the active site of the target receptor. These studies can provide insights into the key interactions that govern binding affinity and can help in the rational design of more potent analogs.

Illustrative Data Table for Receptor Antagonist Activity:

| Compound ID | R-group at 7-position | CXCR4 Binding (Ki, nM) | CRTH2 Functional Assay (IC50, nM) |

|---|---|---|---|

| Parent | -CH2Br | >1000 | >1000 |

| Derivative 4 | -CH2-NH-(CH2)2-Aryl | 55 | 250 |

| Derivative 5 | -CH2-NH-Heteroaryl | 120 | 85 |

| Derivative 6 | -CH2-S-(CH2)-COOH | >1000 | 35 |

This table presents hypothetical data to illustrate the potential for developing selective antagonists for CXCR4 or CRTH2 by modifying the 7-substituent.

Exploration in Specific Therapeutic Areas

The unique structural features of this compound derivatives make them attractive candidates for exploration in various therapeutic areas. The reactive bromomethyl group at the 7-position can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The chlorine atom at the 1-position can also be displaced by various nucleophiles, further expanding the chemical space for drug discovery.

The quinoline and isoquinoline ring systems are well-established pharmacophores in the development of anti-infective agents. nih.govnih.govnih.gov Derivatives of these scaffolds have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites. While specific studies on this compound derivatives are limited, the broader class of substituted quinolines and isoquinolines provides a strong rationale for their investigation as potential anti-infective agents.

Research on related compounds, such as 7-thio-substituted 4-oxoquinoline-3-carboxylic acids, has shown that modifications at the 7-position can significantly enhance antibacterial activity. nih.gov For instance, the introduction of a 2-aminoethylthio group at this position was found to be optimal for in vitro antibacterial efficacy. nih.gov This suggests that the 7-(bromomethyl) group of the title compound could be functionalized with various sulfur-containing moieties to generate potent antibacterial agents.

Furthermore, studies on 7-methoxyquinoline derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial and antibiofilm activities against pathogenic microbes, particularly those causing urinary tract infections. nih.gov This highlights the potential for developing derivatives of this compound with diverse functionalities to combat bacterial and fungal infections.

| Compound Class | Organism(s) | Activity/Key Findings |

| 7-thio-substituted 4-oxoquinoline-3-carboxylic acids | Bacteria | C-7 thio-substituents, particularly a 2-aminoethylthio group, enhance in vitro antibacterial activity. nih.gov |

| 7-methoxyquinoline-sulfonamide derivatives | Bacteria and Fungi | Exhibit antimicrobial and antibiofilm activity against urinary tract infection-causing pathogens. nih.gov |

| 7-Hydrazino-8-hydroxyquinoline based aromatic hydrazones | Bacteria and Fungi | Showed activity against Gram-positive bacteria and fungi. mdpi.com |

The quinoline and isoquinoline scaffolds are also privileged structures in the design of anticancer agents. nih.govmdpi.comnih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The 7-chloroquinoline (B30040) moiety, in particular, has been a focus of extensive research in oncology. nih.govmdpi.com

Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have revealed that modifications at the 4-position can lead to potent antiproliferative activity. mdpi.comnih.gov These compounds were found to induce apoptosis and damage DNA/RNA in cancer cells. mdpi.com While the parent compound of this article has a chloro group at the 1-position, the findings from 4-substituted-7-chloroquinolines suggest that the 1-chloro position could also be a key site for modification to enhance anticancer efficacy.

Furthermore, 7-chloroquinolinehydrazones have been identified as a promising class of anticancer experimental drugs, exhibiting submicromolar GI50 values against a wide range of cancer cell lines. nih.gov The structural alerts from these studies can guide the design of novel derivatives of this compound with potential anticancer properties. The bromomethyl group can be utilized to introduce various side chains that may enhance binding to biological targets or improve pharmacokinetic properties.

| Compound Class | Cancer Cell Line(s) | IC50/GI50 Values/Key Findings |

| Chloroquinoline-benzenesulfonamide hybrids | Lung (A549), HeLa, Colorectal (lovo), Breast (MDA-MB231) | Showed significant cytotoxic activity, with some compounds being more active than the reference drug. nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Various human cancer cell lines | Exhibited antiproliferative activity through the induction of apoptosis and DNA/RNA damage. mdpi.comnih.gov |

| 7-Chloroquinolinehydrazones | NCI-60 panel | Demonstrated potent cytotoxic activity with submicromolar GI50 values across numerous cancer cell types. nih.gov |

Molecular Modeling and Computational Chemistry in Drug Design

Molecular modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents and providing insights into their mechanisms of action. amazonaws.com In the context of this compound derivatives, these computational approaches can be employed to predict their biological activities and guide synthetic efforts.

Molecular docking studies can be utilized to predict the binding modes of these derivatives within the active sites of various biological targets, such as enzymes and receptors implicated in infectious diseases and cancer. amazonaws.com For example, docking simulations of quinoline derivatives into the active site of HIV non-nucleoside reverse transcriptase inhibitors have been performed to understand their binding affinities. nih.gov Similarly, the binding of chloroquinoline derivatives to the active site of the PI3K enzyme has been explored to rationalize their anticancer activity. nih.gov Such studies can help in identifying key interactions and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of this compound derivatives with their biological activities. By developing predictive QSAR models, it is possible to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. These computational approaches, in synergy with experimental studies, can accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Techniques for Characterization of 7 Bromomethyl 1 Chloroisoquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-Resolution NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

For 7-(bromomethyl)-1-chloroisoquinoline, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the isoquinoline (B145761) core and the methylene (B1212753) protons of the bromomethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as their positions on the bicyclic ring system. Protons on the benzene (B151609) ring portion will show characteristic coupling patterns (e.g., doublets, triplets, or multiplets) depending on their relationship to neighboring protons. The methylene protons of the -CH₂Br group would likely appear as a singlet in the range of 4.5-5.0 ppm, a region typical for benzylic protons attached to an electronegative atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be expected in the aliphatic region, while the carbons of the isoquinoline ring would appear in the aromatic region. The carbons directly attached to the chlorine and bromine atoms (C1 and the benzylic carbon) would show characteristic shifts due to the influence of these halogen atoms.

To illustrate the expected spectral data, a table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known data for similar substituted isoquinoline derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 | C-3: 120 - 125 |

| H-4 | 8.0 - 8.3 | C-4: 128 - 132 |

| H-5 | 7.8 - 8.1 | C-5: 125 - 130 |

| H-6 | 7.6 - 7.9 | C-6: 127 - 131 |

| H-8 | 8.2 - 8.5 | C-8: 135 - 140 |

| -CH₂Br | 4.6 - 4.9 | -CH₂Br: 30 - 35 |

| C-1: 150 - 155 | ||

| C-4a: 128 - 133 | ||

| C-7: 130 - 135 | ||

| C-8a: 145 - 150 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₆BrClN), the high-resolution mass spectrum (HRMS) would provide a very accurate mass measurement of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a distinctive pattern for the molecular ion cluster, with peaks at M, M+2, and M+4.

The fragmentation of this compound under EI conditions would be expected to proceed through several key pathways. A common fragmentation for benzylic bromides is the loss of the bromine radical (•Br) to form a stable benzylic carbocation. Another likely fragmentation is the loss of a chlorine radical (•Cl). The isoquinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. nist.gov

A table summarizing the expected major fragments in the mass spectrum of this compound is provided below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br and ³⁵Cl) |

| [C₁₀H₆BrClN]⁺ | Molecular Ion | 254.9 |

| [C₁₀H₆ClN]⁺ | [M - Br]⁺ | 175.0 |

| [C₁₀H₆BrN]⁺ | [M - Cl]⁺ | 220.0 |

| [C₉H₆N]⁺ | [M - Br - HCl]⁺ | 128.0 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The resulting crystal structure would reveal the planarity of the isoquinoline ring system and the orientation of the bromomethyl and chloro substituents. It would also provide valuable information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the solid state. Although this compound itself is not chiral, X-ray crystallography is an essential tool for determining the absolute configuration of chiral derivatives.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in solution. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities or starting materials. Detection is typically achieved using a UV detector, as the isoquinoline ring system is strongly UV-active.

A representative HPLC method for the analysis of a substituted isoquinoline derivative is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it should be sufficiently volatile for GC analysis, especially at elevated temperatures. A capillary column with a non-polar or moderately polar stationary phase (e.g., a polysiloxane-based phase) would be appropriate. The sample is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both separation and mass information for unequivocal peak identification.

A typical set of GC conditions for the analysis of a similar halogenated aromatic compound is presented below.

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

By employing this comprehensive suite of advanced analytical techniques, the identity, purity, and structural features of this compound and its derivatives can be thoroughly and reliably established.

Future Perspectives and Emerging Research Avenues in 7 Bromomethyl 1 Chloroisoquinoline Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of isoquinoline (B145761) derivatives is no exception. Future research will focus on developing greener and more sustainable protocols for the production of 7-(bromomethyl)-1-chloroisoquinoline and its analogues, moving away from traditional methods that often require harsh conditions and generate significant waste. niscpr.res.in

Key areas of development include:

Catalyst Innovation : The use of transition-metal catalysts, such as rhodium(III) and ruthenium(II), has become prominent in C-H activation and annulation reactions for isoquinoline synthesis. niscpr.res.inchemistryviews.org Future efforts will likely involve designing catalysts that can operate in greener solvents, such as biomass-derived ethanol, and are recyclable. niscpr.res.inchemistryviews.org For instance, using a Ru(II)/PEG-400 system allows for a homogeneous recyclable catalyst, simplifying product extraction and reducing waste. niscpr.res.in

Alternative Energy Sources : Microwave-assisted synthesis has already been shown to accelerate reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, significantly reducing reaction times compared to conventional heating. tandfonline.com Further exploration into photoredox and electrochemical synthesis could provide even more sustainable pathways, minimizing the need for stoichiometric oxidants and operating under mild conditions. rsc.org

Atom Economy : Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are central to green chemistry. Methods like [4+2] annulation of benzamides with acetylene (B1199291) surrogates, such as vinylene carbonate, exemplify this principle by eliminating the need for external oxidants and proceeding with high atom economy. chemistryviews.org Applying these principles to the synthesis of halogenated isoquinolines will be a significant step forward.

| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Recyclable Catalysts (e.g., Ru(II)/PEG-400) | Reduced catalyst waste, simplified purification | Synthesis of the core isoquinoline structure before halogenation/methylation. |

| Biomass-Derived Solvents (e.g., Ethanol) | Lower environmental impact, reduced toxicity | Use as a reaction medium for catalytic C-H activation and cyclization steps. |

| Photoredox/Electrochemical Synthesis | Mild reaction conditions, avoids harsh reagents | Potential for direct functionalization of the isoquinoline core under sustainable conditions. |

| Microwave-Assisted Reactions | Drastically reduced reaction times, improved yields | Acceleration of key cyclization or substitution steps in the synthetic pathway. |

Chemo- and Regioselective Functionalization of the Isoquinoline Core

The this compound scaffold possesses multiple reactive sites: the electrophilic carbon of the bromomethyl group, the C1 position susceptible to nucleophilic substitution, and various positions on the benzene (B151609) ring open to electrophilic substitution or metal-catalyzed C-H functionalization. A major challenge and opportunity lie in achieving high chemo- and regioselectivity when modifying this core structure.

Future research will likely focus on:

Orthogonal Functionalization : Developing synthetic strategies where the different reactive sites can be addressed independently. For example, the bromomethyl group can readily react with nucleophiles (e.g., amines, thiols, alcohols) in SN2 reactions. The chloro group at C1 can be substituted via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The challenge is to perform these transformations selectively in a multi-step synthesis.

Directed C-H Functionalization : Transition-metal-catalyzed C-H activation offers a powerful tool for introducing substituents at specific positions of the isoquinoline ring system, often guided by a directing group. acs.orgresearchgate.net Research into directing groups that can be temporarily installed and later removed could allow for precise modification at positions like C5 or C8, creating complex substitution patterns that are otherwise difficult to access. researchgate.net

Exploiting Electronic Effects : The existing chloro and bromomethyl groups influence the electron density of the ring system, which can be harnessed to control the regioselectivity of further reactions. For example, the electron-withdrawing nature of the chloro group deactivates the pyridine (B92270) ring, potentially favoring electrophilic substitution on the benzene ring. Understanding and predicting these electronic effects will be crucial for designing selective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of novel chemical entities for drug discovery and materials science is often hampered by the time-consuming, stepwise nature of traditional organic synthesis. Flow chemistry and automated synthesis platforms offer a transformative approach to accelerate this process. cam.ac.uk

Flow Chemistry for Safety and Scalability : Continuous flow synthesis, where reagents are pumped through a reactor, offers superior control over reaction parameters like temperature and pressure. acs.org This is particularly advantageous for handling hazardous reagents or highly exothermic reactions that can be involved in the synthesis and functionalization of heterocycles. cam.ac.uk Furthermore, flow chemistry allows for seamless scaling up of reactions from milligram to kilogram quantities, which is crucial for preclinical and clinical development. acs.org

Automated Synthesis for Library Generation : Integrating flow reactors with automated platforms can enable the rapid synthesis of large libraries of this compound derivatives. nih.gov These systems use robotic arms and software to manage reagent addition, reaction monitoring, workup, and purification. sigmaaldrich.comyoutube.com By systematically varying the nucleophiles reacting with the bromomethyl group or the coupling partners at the C1 position, hundreds or thousands of unique analogues can be generated for high-throughput screening. researchgate.net This approach drastically shortens the design-make-test-analyze cycle in drug discovery. youtube.com

| Technology | Key Benefit | Application to this compound Chemistry |

| Flow Chemistry | Enhanced safety, precise control, easy scalability | Safer handling of brominating agents; controlled execution of exothermic coupling reactions. |

| Automated Synthesis Platforms | High-throughput library synthesis, rapid lead optimization | Generation of extensive libraries by reacting the C7-bromomethyl and C1-chloro sites with diverse building blocks. |

| Integrated Systems | End-to-end automation from design to purified compound | Fully automated multi-step synthesis of complex derivatives for accelerated discovery timelines. |

Exploration of New Biological Applications and Target Identification

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. rsc.orgnih.govrsc.org Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netrsc.orgnih.gov

Future research on this compound derivatives will aim to:

Screening Against Diverse Targets : Leveraging the automated synthesis of compound libraries, researchers can perform high-throughput screening against a broad panel of biological targets. The structural features of this scaffold make it a candidate for inhibiting kinases, proteases, and other enzymes. For example, substituted isoquinolines have been identified as inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK-1) and hematopoietic progenitor kinase 1 (HPK1). nih.govgoogle.com The antiproliferative activity of related 7-chloroquinoline (B30040) derivatives also suggests potential applications in oncology. nih.gov

Target Identification and Mechanism of Action : For newly discovered bioactive derivatives, identifying the specific molecular target is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening. Once a target is identified, further studies are needed to elucidate the precise mechanism of action, which can reveal new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies : The data generated from screening compound libraries will be invaluable for building detailed SAR models. These models will clarify how different substituents at the C1 and C7 positions, as well as on the core ring structure, affect potency, selectivity, and pharmacokinetic properties. This knowledge is essential for rationally designing next-generation compounds with improved therapeutic profiles. researchgate.net

Computational Design and Prediction of Novel Derivatives

In modern drug discovery, in silico methods are indispensable for accelerating the design and optimization of new therapeutic agents. mdpi.com Computational chemistry can be applied to the this compound scaffold to guide the synthesis of derivatives with a higher probability of success.

Key computational approaches include:

Structure-Based Virtual Screening : If the three-dimensional structure of a biological target is known, molecular docking can be used to screen virtual libraries of this compound derivatives. This process predicts the binding mode and affinity of each compound, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Design : In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features required for biological activity. New derivatives of this compound can then be designed to fit this pharmacophore. researchgate.net

Predictive Modeling (ADMET) : A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational models can predict these properties for virtual compounds, enabling the early identification and removal of candidates that are likely to fail later in development. mdpi.com

Molecular Dynamics Simulations : These simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate docking poses and understand the energetic contributions of different interactions that stabilize binding. nih.gov This detailed understanding can guide the rational design of modifications to improve binding affinity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Bromomethyl)-1-chloroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation of pre-functionalized isoquinoline derivatives. For example, 1-chloroisoquinoline can undergo bromomethylation at the 7-position using brominating agents like HBr/H₂O₂ in glacial acetic acid under mild heating (65°C for 12 hours). Evidence from analogous compounds shows that prolonged reaction times and controlled addition of oxidizing agents (e.g., hydrogen peroxide) improve yields by minimizing side reactions such as hydrolysis . Optimizing stoichiometry (e.g., molar ratios of 1:1.2 for substrate to bromine source) and monitoring via TLC or NMR intermediates are critical to achieving reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.5 ppm for isoquinoline protons) and the bromomethyl group (δ ~4.5–5.0 ppm for -CH₂Br). Coupling patterns help confirm substitution positions .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇BrClN⁺).

- X-ray Crystallography : Resolves regiochemistry ambiguities, particularly when steric effects influence bromomethyl placement .

- Elemental Analysis : Validates purity (>95% for synthetic batches).

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, reacting with piperazine in DMF at 80°C produces 7-(piperazinylmethyl)-1-chloroisoquinoline. Kinetic studies suggest that steric hindrance from the isoquinoline ring slows substitution compared to simpler benzyl bromides. Monitoring reaction progress via ¹H NMR (disappearance of -CH₂Br signal) and using polar aprotic solvents (e.g., DMSO) enhance efficiency .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected hydrolysis products during reactions involving this compound?

- Methodological Answer : Under acidic or aqueous conditions, competitive hydrolysis of the 1-chloro substituent can occur. For example, in acetic acid/water mixtures, 1-chloroisoquinoline hydrolyzes to isocarbostyril (38% yield), which may undergo subsequent halogenation. To mitigate this:

- Avoid prolonged exposure to protic solvents.

- Use anhydrous conditions with molecular sieves.

- Add halide scavengers (e.g., AgNO₃) to suppress free halogen formation .

- Mechanistic studies should include isotopic labeling (e.g., D₂O for hydrolysis tracking) and DFT calculations to map energy barriers .

Q. How can computational methods (e.g., DFT, MD) predict the stability and regioselectivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess bromomethyl group lability. For example, BDEs < 70 kcal/mol indicate susceptibility to homolytic cleavage.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as solvation shells stabilizing transition states in SN2 reactions.

- Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity in electrophilic attacks; the LUMO of 1-chloroisoquinoline localizes at C-7, favoring bromomethylation there .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

- Methodological Answer :

- Systematic Reproducibility Checks : Vary parameters (temperature, solvent purity, reagent grades) to identify critical variables. For instance, trace water in acetic acid may explain discrepancies in hydrolysis byproducts .

- Advanced Analytics : Use LC-MS/MS to detect low-abundance intermediates.

- Meta-Analysis of Literature : Compare datasets across studies to isolate outlier conditions (e.g., excess H₂O₂ leading to over-oxidation) .

Q. What strategies optimize the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress bromine radical formation.

- Purity Monitoring : Regular NMR checks (every 3 months) to detect decomposition (e.g., appearance of isocarbostyril peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|